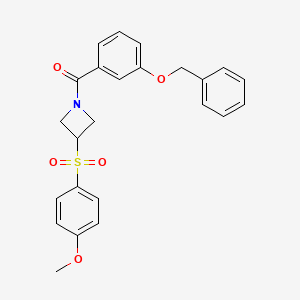

(3-(Benzyloxy)phenyl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

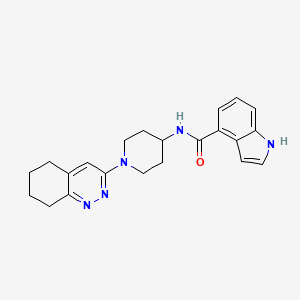

The compound “(3-(Benzyloxy)phenyl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone” is a complex organic molecule. It contains a benzyloxy group, a methoxyphenylsulfonyl group, and an azetidinyl group. These functional groups suggest that the compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The azetidine ring, a four-membered ring containing a nitrogen atom, would likely be a key structural feature .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the azetidine ring could potentially undergo ring-opening reactions, and the benzyloxy and methoxyphenylsulfonyl groups could participate in various substitution or elimination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. For example, the presence of the benzyloxy and methoxy groups could enhance its solubility in organic solvents .科学的研究の応用

Synthesis and Antibacterial Activity

(3-(Benzyloxy)phenyl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone is a compound that has been explored in the synthesis of various derivatives with potential antibacterial activity. The synthesis of monobactam analogues, which are a class of β-lactam antibiotics, has been described. A key intermediate, cis-3-benzyloxycarbonyl-amino-4-(2-hydroxyethyl)-2-azetidinone, was synthesized and further converted into monobactams with a methoxyethyl group at the C-4 position of the β-lactam ring. These derivatives exhibited strong activity against a variety of gram-negative bacteria, excluding Pseudomonas aeruginosa, and showed excellent stability to β-lactamases, highlighting their potential as antibacterial agents (Yamashita Haruo et al., 1988).

Synthesis of Substituted Azetidinones

Another research focus has been on the synthesis of substituted azetidinones derived from a dimer of Apremilast, demonstrating the versatility of azetidinone scaffolds in drug discovery. This work involved the preparation of various derivatives through condensation and annulation reactions, showcasing the medicinal and pharmaceutical significance of sulfonamide rings and azetidinone scaffolds in creating compounds with potential biological activities (Y. Jagannadham et al., 2019).

Antioxidant Properties

Research on derivatives of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone, including those with bromine substitutions, has shown that these compounds possess effective antioxidant properties. The study evaluated the radical scavenging activities of these compounds, comparing them to standard antioxidants like butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT). The phenol derivative with two phenolic rings and five phenolic hydroxyl groups was identified as the most potent antioxidant and radical scavenger, highlighting the potential of these compounds in antioxidant applications (Yasin Çetinkaya et al., 2012).

Carbonic Anhydrase Inhibition

Novel bromophenol derivatives, including (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its brominated derivatives, have been synthesized and evaluated for their inhibitory activity against carbonic anhydrase (CA), an enzyme involved in pH regulation. These compounds showed strong inhibitory activity, particularly against the hCA I isozyme, suggesting their potential use as CA inhibitors in therapeutic applications (Yusuf Akbaba et al., 2013).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-(3-phenylmethoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO5S/c1-29-20-10-12-22(13-11-20)31(27,28)23-15-25(16-23)24(26)19-8-5-9-21(14-19)30-17-18-6-3-2-4-7-18/h2-14,23H,15-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLQUHBZCGFRBCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[Amino(imino)methyl]sulfanyl}-2-oxotetrahydrofuran hydrobromide](/img/structure/B2678819.png)

![(E)-N-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline hydrobromide](/img/structure/B2678825.png)

![6-[2-(2-Ethoxyethoxy)phenyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2678831.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B2678833.png)

![2-(2,4-dichlorophenoxy)-N-[4-[2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2678835.png)

![8-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]quinoline](/img/structure/B2678839.png)

![3-Benzyl-8-((3-chlorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2678840.png)